4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a complex organic molecule featuring a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings. This compound also includes phenyl rings and a sulfanyl group, which is a sulfur atom bonded to a carbon atom. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones
For example, the synthesis might involve:
Cyclization Reaction: Reacting hydrazine with a diketone to form the pyrazolo[1,5-a]pyrazine core.
Substitution Reaction: Introducing the phenyl group via a Friedel-Crafts acylation.
Thioether Formation: Adding the sulfanyl group through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrazine core or the phenyl rings.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: The pyrazole moiety is a common pharmacophore in drug discovery, showing potential in developing anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agents.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine depends on its interaction with biological targets. The compound may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require specific studies, but the pyrazole core suggests potential interactions with kinases or other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine
- 4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(methyl)phenyl]pyrazolo[1,5-a]pyrazine
Uniqueness
4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrazine derivatives. Its combination of phenyl and sulfanyl groups can influence its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)14-24-20-19-13-18(16-8-3-2-4-9-16)22-23(19)12-11-21-20/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSKVRLJXHXXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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